

Application Notes and Protocols for In Vivo Studies of CRT0066854 Hydrochloride

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Compound of Interest

Compound Name: CRT0066854 hydrochloride

Cat. No.: B2629404

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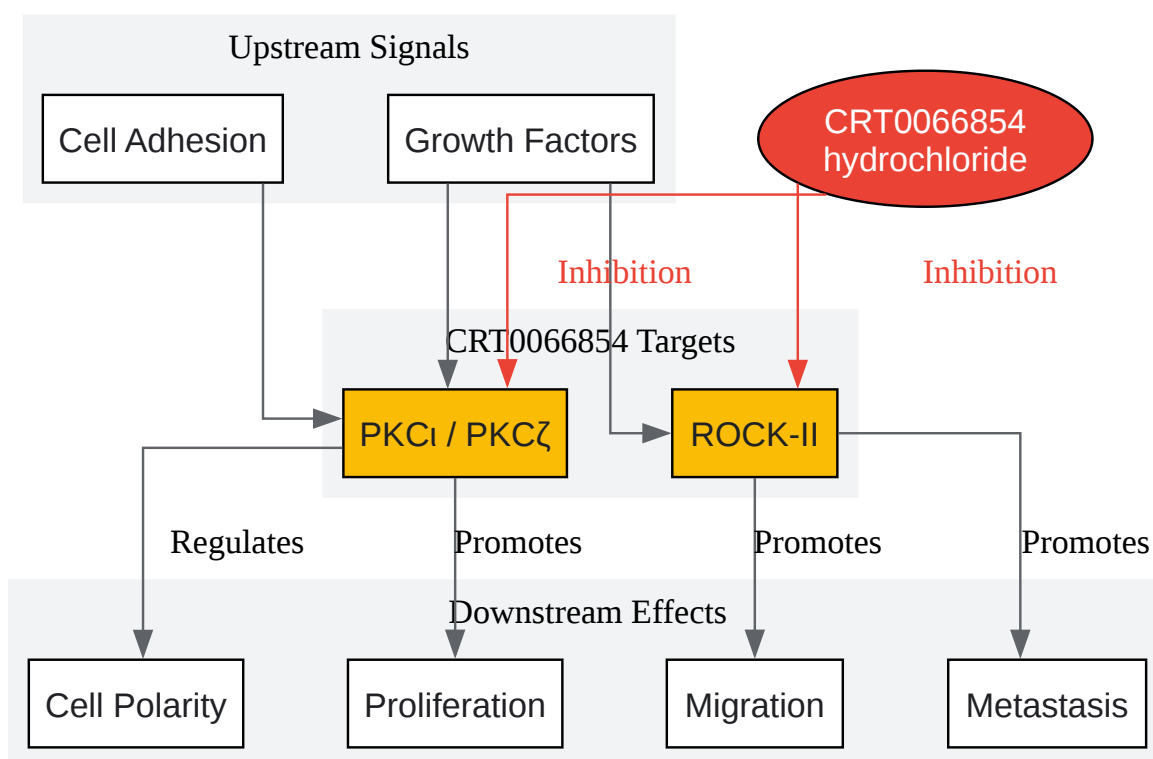
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of **CRT0066854 hydrochloride**, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, PKC ι and PKC ζ , as well as Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). Due to the limited publicly available in vivo data for **CRT0066854 hydrochloride**, the following protocols are based on its known mechanism of action, formulation guidelines, and established methodologies for similar kinase inhibitors in preclinical cancer models.

Mechanism of Action and Rationale for In Vivo Studies

CRT0066854 is an ATP-competitive inhibitor that selectively targets the atypical PKC isoenzymes PKC ι and PKC ζ , with additional activity against ROCK-II.[1][2] These kinases are crucial components of signaling pathways that regulate cell polarity, proliferation, and migration. In many cancers, including non-small cell lung, pancreatic, and ovarian cancers, aPKCs are overexpressed and contribute to tumorigenesis and metastasis.[3] By inhibiting these targets, CRT0066854 has the potential to disrupt tumor growth and progression. In vitro studies have shown that CRT0066854 can restore normal cell polarity in cancer cell spheroids and inhibit the phosphorylation of LLGL2, a downstream substrate of aPKC.[2][4]

The dual inhibition of aPKC and ROCK-II suggests that CRT0066854 may also impact the tumor microenvironment and metastatic processes.[5][6][7] In vivo studies are therefore essential to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a physiological setting.



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Figure 1: Simplified signaling pathway of CRT0066854 action.

Quantitative Data Summary

The following tables summarize the key in vitro potency and formulation data for **CRT0066854 hydrochloride**.

Target Kinase	IC ₅₀ (nM)	Reference
PKC ι (full-length)	132	[1][2]
PKC ζ (full-length)	639	[1][2]
ROCK-II	620	[1][2]

Table 1: In Vitro Inhibitory Potency of CRT0066854.

Solvent Composition	Achievable Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL	[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 5 mg/mL	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[2]

Table 2: Recommended Formulations for In Vivo Administration.

Experimental Protocols

Animal Models

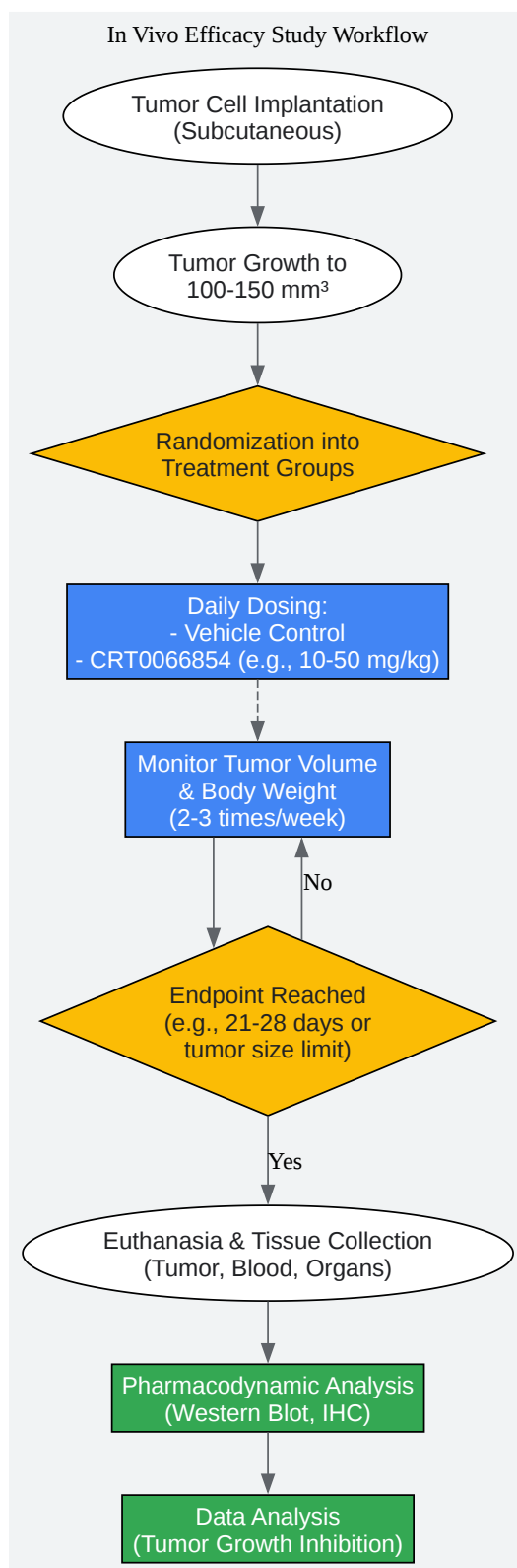
- Cell Line Selection: Choose human cancer cell lines with known overexpression or activation of PKC ι/ζ , such as A549 (non-small cell lung cancer), Panc-1 (pancreatic cancer), or OVCAR3 (ovarian cancer).
- Xenograft Establishment:
 - Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), aged 6-8 weeks.
 - Subcutaneously inject 1×10^6 to 10×10^6 cells, resuspended in 100-200 μ L of a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.

- Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.

Drug Formulation and Administration

- Preparation of Vehicle and CRT0066854 Solution:
 - Based on the desired route of administration (e.g., oral gavage or intraperitoneal injection), select an appropriate formulation from Table 2.
 - For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, a 2 mg/mL solution is required.
 - Prepare the vehicle control using the same solvent composition as the drug solution.
 - To prepare the **CRT0066854 hydrochloride** solution, first dissolve the compound in DMSO to create a stock solution.
 - Sequentially add the other solvents as described in the formulation protocols, ensuring complete dissolution.^{[1][2]} Sonication may be used to aid dissolution.
 - Prepare fresh solutions daily.
- Dosing Regimen:
 - As no in vivo data is available, a preliminary dose-finding study is highly recommended to determine the maximum tolerated dose (MTD).
 - A suggested starting dose for an efficacy study could be in the range of 10-50 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection.
 - Treatment should continue for a predefined period, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.

In Vivo Efficacy Study Workflow



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Figure 2: Experimental workflow for an in vivo efficacy study.

- Monitoring and Endpoints:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor animal body weight and general health status at the same frequency to assess toxicity.
 - The primary endpoint is typically tumor growth inhibition (TGI).
 - Euthanize animals when tumors reach the maximum size allowed by institutional guidelines, or at the end of the study period.

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement in vivo, collect tumors at the end of the study (or at specific time points after the final dose in a satellite group of animals).

- Western Blot Analysis:
 - Homogenize a portion of the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
 - Determine protein concentration using a BCA assay.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe membranes with primary antibodies against potential biomarkers such as phospho-PKC ζ (Thr410), total PKC ζ , phospho-LLGL2, and downstream effectors of ROCK-II signaling (e.g., phospho-MYPT1).
 - Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
- Immunohistochemistry (IHC):
 - Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

- Cut 4-5 μm sections and mount on slides.
- Perform antigen retrieval and stain with the same primary antibodies used for Western blotting.
- IHC will provide spatial information on target inhibition within the tumor tissue.

Data Presentation and Interpretation

The following table provides a template for recording key parameters and outcomes of the in vivo study.

Parameter	Vehicle Control	CRT0066854 (Dose 1)	CRT0066854 (Dose 2)
Animal Strain	e.g., NOD-SCID	e.g., NOD-SCID	e.g., NOD-SCID
Cell Line	e.g., A549	e.g., A549	e.g., A549
Dose (mg/kg)	N/A	e.g., 25	e.g., 50
Administration Route	e.g., Oral Gavage	e.g., Oral Gavage	e.g., Oral Gavage
Dosing Schedule	e.g., QD x 21 days	e.g., QD x 21 days	e.g., QD x 21 days
Mean Tumor Volume at Endpoint (mm^3)			
Tumor Growth Inhibition (%)	N/A		
Mean Body Weight Change (%)			
Target Engagement (e.g., p-PKC ζ reduction)	Baseline		

Table 3: Template for Summarizing In Vivo Efficacy Study Data.

Disclaimer: The protocols described above are intended as a representative guide.

Researchers must conduct their own dose-finding and tolerability studies to determine the optimal and safe dosing regimen for **CRT0066854 hydrochloride** in their specific animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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